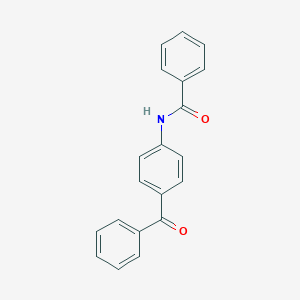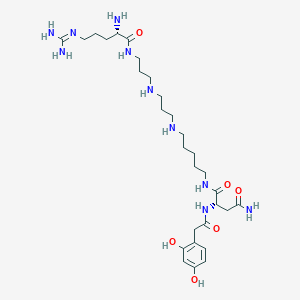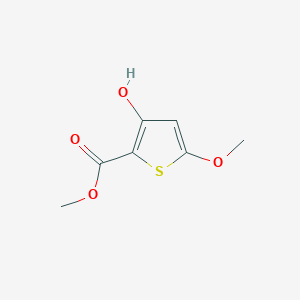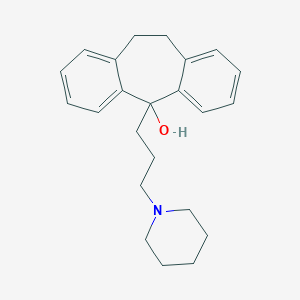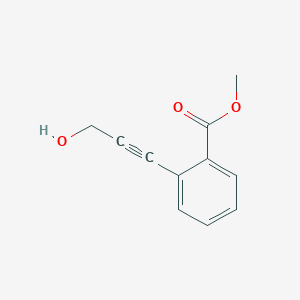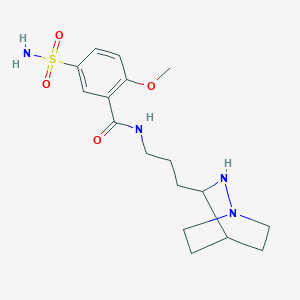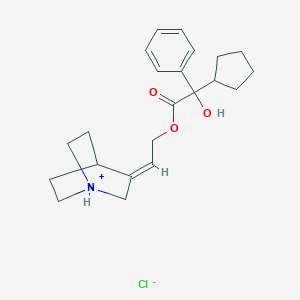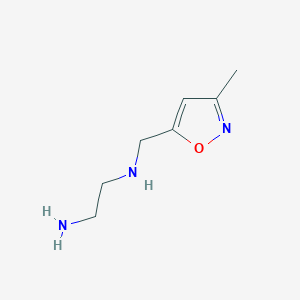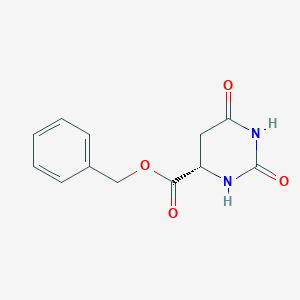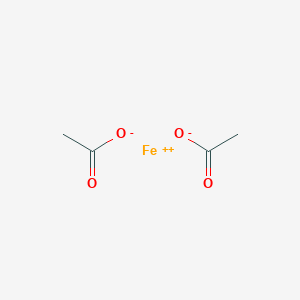![molecular formula C11H12N2O B012390 [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol CAS No. 103573-92-8](/img/structure/B12390.png)
[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazole derivatives like [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol can be achieved through various methods. For instance, (1-Methyl-1H-imidazol-2-yl) methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride, demonstrating the flexibility in synthesizing such compounds (Ohta et al., 1987).
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be characterized using various spectroscopic techniques. For example, the compound (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol was characterized by 1H and 13C{1H} NMR, high-resolution mass spectroscopy, and elemental analysis, providing detailed insights into the structural attributes of such compounds (Gaynor et al., 2023).
Chemical Reactions and Properties
Imidazole derivatives are known for their reactivity and can participate in various chemical reactions. The chemical properties of these compounds can be influenced by the substituents on the imidazole ring and the adjacent phenyl group. For example, the paper by Costa et al. (2021) explores the application of imidazole derivatives, including [4-(1H-imidazole-1-yl)-phenyl]methanol, in corrosion inhibition of carbon steel in an acidic medium, highlighting their chemical reactivity and potential applications (Costa et al., 2021).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol (referred to as METH in studies) has been researched for its application in corrosion inhibition, particularly for carbon steel in acidic mediums. A study demonstrates that METH, along with other imidazole-based molecules, significantly inhibits the corrosion of 1020 carbon steel. Through both gravimetric and electrochemical tests, METH showed considerable corrosion inhibition efficiency. This efficiency is attributed to the molecular characteristics determined by density functional theory (DFT) and Monte Carlo simulations, suggesting that a softer molecule leads to higher anticorrosion efficiency. This indicates the importance of molecule polarity over the corrosion inhibition of carbon steel (Costa et al., 2021).
Anticorrosive Properties on Copper
Further research into imidazole-based compounds, including [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol, has explored their effectiveness as corrosion inhibitors for copper in an acidic (H2SO4) environment. Electrochemical assessments and DFT calculations have shown these molecules to possess high inhibition efficiencies, suggesting a strong interaction between the corrosion inhibitor and the copper surface, which helps reduce corrosion. The effectiveness of these inhibitors is closely related to their electronic properties, indicating that the electrophilic characteristics of the molecules enhance their anticorrosive capabilities through metal-ligand charge transfer (Costa et al., 2022).
Propiedades
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-8-11-3-1-10(2-4-11)7-13-6-5-12-9-13/h1-6,9,14H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLVBXCLXDGFRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575387 | |
| Record name | {4-[(1H-Imidazol-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol | |
CAS RN |
103573-92-8 | |
| Record name | {4-[(1H-Imidazol-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80575387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




